molecular formula C24H36N2O2 B4032243 3-CYCLOPENTYL-N-({4-[(3-CYCLOPENTYLPROPANAMIDO)METHYL]PHENYL}METHYL)PROPANAMIDE

3-CYCLOPENTYL-N-({4-[(3-CYCLOPENTYLPROPANAMIDO)METHYL]PHENYL}METHYL)PROPANAMIDE

Cat. No.: B4032243
M. Wt: 384.6 g/mol
InChI Key: SGNFGFIIRNFDMY-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-N-({4-[(3-CYCLOPENTYLPROPANAMIDO)METHYL]PHENYL}METHYL)PROPANAMIDE is a complex organic compound characterized by its cyclopentyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-CYCLOPENTYL-N-({4-[(3-CYCLOPENTYLPROPANAMIDO)METHYL]PHENYL}METHYL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the formation of the cyclopentylpropanamide intermediate, followed by its coupling with a phenylmethyl group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Properties

IUPAC Name

3-cyclopentyl-N-[[4-[(3-cyclopentylpropanoylamino)methyl]phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2/c27-23(15-13-19-5-1-2-6-19)25-17-21-9-11-22(12-10-21)18-26-24(28)16-14-20-7-3-4-8-20/h9-12,19-20H,1-8,13-18H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNFGFIIRNFDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2=CC=C(C=C2)CNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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